![molecular formula C16H21N3O3 B2729370 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea CAS No. 2094170-46-2](/img/structure/B2729370.png)
3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea
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Overview
Description
3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea involves the inhibition of various enzymes and receptors in the body. The compound has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the activity of the protein kinase C (PKC) and phospholipase A2 (PLA2) enzymes, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response. Moreover, the compound has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea is its high potency and selectivity towards its target enzymes and receptors. This makes it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea. One area of interest is its potential in the treatment of various cancers. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its role in the treatment of neurodegenerative diseases. The compound has been found to reduce the levels of amyloid-beta (Aβ) and tau proteins, which are involved in the pathogenesis of Alzheimer's disease. Further studies are needed to investigate its potential in the treatment of Parkinson's disease and other neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its high potency and selectivity towards its target enzymes and receptors make it an ideal compound for use in lab experiments. Further studies are needed to determine its efficacy in the treatment of various diseases and to explore its potential in new areas of research.
Synthesis Methods
The synthesis of 3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea involves the reaction of 1-(prop-2-enoyl)piperidine-4-carboxylic acid with 2-methoxyphenyl isocyanate. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its role in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-prop-2-enoylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-15(20)19-10-8-12(9-11-19)17-16(21)18-13-6-4-5-7-14(13)22-2/h3-7,12H,1,8-11H2,2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIMZKVRQDSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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